molecular formula C9H4Cl3NO B1618121 5,6,7-Trichloroquinolin-8-ol CAS No. 5541-71-9

5,6,7-Trichloroquinolin-8-ol

Cat. No.: B1618121
CAS No.: 5541-71-9
M. Wt: 248.5 g/mol
InChI Key: UCYJDCBBSWMOTP-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-8-ol (CAS 773-76-2), also known as chloroxine or halquinol, is a halogenated quinoline derivative with the molecular formula C₉H₅Cl₂NO and a molecular weight of 214.05 Da . It features chlorine atoms at positions 5 and 7 of the quinoline ring and a hydroxyl group at position 8. This compound is notable for its planar molecular geometry, as revealed by X-ray crystallography, and its ability to form hydrogen-bonded dimers via interactions between the hydroxyl group and the nitrogen atom of a symmetry-related molecule .

5,7-Dichloroquinolin-8-ol has applications as an antiseptic and disinfectant, though it forms fewer metal chelates compared to its parent compound, quinolin-8-ol, due to steric and electronic effects of the chlorine substituents . It is also recognized as Clioquinol Impurity B in pharmaceutical contexts .

Properties

IUPAC Name

5,6,7-trichloroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3NO/c10-5-4-2-1-3-13-8(4)9(14)7(12)6(5)11/h1-3,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYJDCBBSWMOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C(=C2Cl)Cl)Cl)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325359
Record name NSC409789
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5541-71-9
Record name NSC409789
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409789
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC409789
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trichloroquinolin-8-ol typically involves the chlorination of quinolin-8-ol. One common method includes the reaction of quinolin-8-ol with chlorine gas in the presence of a suitable solvent such as chloroform. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5, 6, and 7 positions of the quinoline ring .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trichloroquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.

    Reduction: Reduction reactions can convert it into less chlorinated quinoline derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5,6,7-Trichloroquinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6,7-Trichloroquinolin-8-ol involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to chelate metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical properties of quinolin-8-ol derivatives are highly influenced by the position and nature of substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Quinolin-8-ol Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (Da) Key Properties/Applications References
Quinolin-8-ol None C₉H₇NO 145.16 Forms extensive metal chelates; used in analytical chemistry.
5,7-Dichloroquinolin-8-ol Cl (5,7) C₉H₅Cl₂NO 214.05 Antiseptic; fewer metal chelates due to steric hindrance; planar dimeric structure.
Clioquinol Cl (5), I (7) C₉H₅ClINO 305.50 Broad-spectrum antimicrobial; used in treating skin infections; higher lipophilicity.
6-Nitro-8-quinolinol NO₂ (6) C₉H₆N₂O₃ 190.15 Research applications in redox-active materials; nitro group enhances electron deficiency.
Chlorquinaldol Cl (5,7), CH₃ (2) C₁₀H₇Cl₂NO 228.08 Antifungal agent; methyl group at position 2 improves solubility.
5-Chloroquinolin-8-ol Cl (5) C₉H₆ClNO 179.60 Intermediate in phthalocyanine synthesis; moderate chelation capacity.

Metal Chelation Capacity

  • Quinolin-8-ol: Forms numerous stable metal chelates (e.g., with Fe³⁺, Al³⁺) due to unhindered coordination sites .
  • 5,7-Dichloroquinolin-8-ol: Limited chelation due to chlorine-induced steric hindrance and electron withdrawal, which reduce electron density at the hydroxyl and nitrogen sites .
  • Clioquinol: The iodine atom at position 7 enhances lipophilicity and alters chelation dynamics, favoring interactions with Cu²⁺ and Zn²⁺ in biological systems .

Structural Insights from Crystallography

  • 5,7-Dichloroquinolin-8-ol: Forms hydrogen-bonded dimers (O–H···N interactions) with a planar geometry (mean σ(C–C) = 0.003 Å) .

Biological Activity

5,6,7-Trichloroquinolin-8-ol, a member of the quinoline family, has garnered attention for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry due to its interactions with various biological targets. This article reviews the biological activity of this compound, summarizing key findings from scientific literature, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of three chlorine atoms and a hydroxyl group on the quinoline ring. Its chemical formula is C9H4Cl3N and it has a molecular weight of approximately 232.49 g/mol. The compound's structure contributes to its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it affects the activity of certain kinases and phosphatases that are crucial for cellular signaling.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as some fungal strains.

Biological Activities

  • Anticancer Properties :
    • Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
    • A notable study reported that the compound significantly reduced tumor growth in animal models when administered at specific dosages.
  • Antimicrobial Effects :
    • The compound was tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.
  • Anti-inflammatory Activity :
    • In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.

Case Study 2: Antimicrobial Testing

In a comparative study assessing the antimicrobial activity of various quinoline derivatives, this compound exhibited superior activity against Candida albicans, with an MIC value significantly lower than that of conventional antifungal agents.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell TypeMechanismReference
AnticancerHuman cancer cell linesInduction of apoptosis
AntimicrobialE. coli, S. aureusInhibition of cell growth
Anti-inflammatoryMacrophagesCytokine production inhibition

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7-Trichloroquinolin-8-ol
Reactant of Route 2
5,6,7-Trichloroquinolin-8-ol

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